1-Methyl-5-nitropyrazole 2-oxide
Overview
Description
1-Methyl-5-nitropyrazole 2-oxide is a heterocyclic compound belonging to the class of nitroazoles It features a five-membered ring structure with two nitrogen atoms and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitropyrazole 2-oxide can be synthesized through the nitration of 1-methylpyrazole 2-oxide. The nitration process typically involves the use of nitric acid or a nitrating mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at specific temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitropyrazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Conversion to 1-methyl-5-aminopyrazole 2-oxide.
Substitution: Formation of halogenated, alkylated, and other substituted derivatives.
Scientific Research Applications
1-Methyl-5-nitropyrazole 2-oxide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-5-nitropyrazole 2-oxide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling it to participate in various biochemical processes. The compound can interact with enzymes, proteins, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Methyl-3-nitropyrazole
- 1-Methyl-4-nitropyrazole
- 1-Methyl-5-nitroimidazole
- 1-Methyl-5-nitro-1,2,3-triazole
Uniqueness: 1-Methyl-5-nitropyrazole 2-oxide is unique due to its specific substitution pattern and the presence of the nitro group at the 5-position. This structural feature imparts distinct chemical and biological properties compared to other nitroazoles .
Properties
IUPAC Name |
2-methyl-3-nitro-1-oxidopyrazol-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-5-4(7(9)10)2-3-6(5)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTODWDHTPYMTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=[N+]1[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492669 | |
Record name | 1-Methyl-5-nitro-2-oxo-1H-2lambda~5~-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27412-67-5 | |
Record name | 1-Methyl-5-nitro-2-oxo-1H-2lambda~5~-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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